molecular formula C23H28ClN3O4 B12483407 Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12483407
M. Wt: 445.9 g/mol
InChI Key: HQFJABZCDFLKOC-UHFFFAOYSA-N
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Description

Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a 3-chloro-4-methoxyphenyl group and an ethylpiperazinyl moiety, making it a subject of interest for researchers in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate typically involves multi-step organic reactions. One common approach is to start with the benzoic acid derivative, which undergoes acylation with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-ethylpiperazine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of a methoxy group.

    Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-methylpiperazin-1-yl)benzoate: Similar structure but with a methylpiperazinyl group instead of an ethylpiperazinyl group.

Uniqueness

Ethyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C23H28ClN3O4

Molecular Weight

445.9 g/mol

IUPAC Name

ethyl 3-[(3-chloro-4-methoxybenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C23H28ClN3O4/c1-4-26-10-12-27(13-11-26)20-8-6-17(23(29)31-5-2)15-19(20)25-22(28)16-7-9-21(30-3)18(24)14-16/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,25,28)

InChI Key

HQFJABZCDFLKOC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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